molecular formula C9H12FN B145340 2-Fluoro-6-isopropylaniline CAS No. 126476-48-0

2-Fluoro-6-isopropylaniline

Cat. No. B145340
M. Wt: 153.2 g/mol
InChI Key: VZWWFQXGHKEDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their applications in medicinal chemistry and as radiopharmaceuticals. For example, the paper titled "4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride" discusses the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are synthesized by double fluorination of N-protected 4-hydroxyproline using Fluolead . Similarly, "Enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine by isotopic exchange" describes a three-step nucleophilic synthesis of fluorinated amino acids starting from fluoride . These methods could potentially be adapted for the synthesis of 2-fluoro-6-isopropylaniline by applying the principles of fluorination and protection of functional groups.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. The papers provided do not directly address the molecular structure of 2-fluoro-6-isopropylaniline, but they do provide information on the structure of similar fluorinated compounds. For instance, the stereochemistry of fluorinated prolines is discussed in "Practical syntheses of 4-fluoroprolines" . Understanding the stereochemistry and molecular interactions of these compounds can be useful when considering the molecular structure of 2-fluoro-6-isopropylaniline.

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the electronegativity and small size of the fluorine atom. The synthesis routes described in the papers involve reactions such as double fluorination, isotopic exchange, and the removal of protecting groups . These reactions are relevant to the chemical behavior of 2-fluoro-6-isopropylaniline and can provide a basis for predicting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. While the papers do not specifically discuss the properties of 2-fluoro-6-isopropylaniline, they do mention properties of related compounds. For example, the enantiomeric purity of fluorinated amino acids is highlighted in the synthesis of radiopharmaceuticals . The incorporation of fluorinated prolines into collagen is also mentioned, which suggests that fluorinated analogs can mimic the behavior of natural amino acids . These insights can help infer the properties of 2-fluoro-6-isopropylaniline, such as its potential solubility, stability, and reactivity.

Scientific Research Applications

Radiopharmaceutical Development

2-Fluoro-6-isopropylaniline is related to fluorinated aromatic amino acids used in radiopharmaceutical development. For instance, 6-18F-fluoro-l-DOPA, a fluorinated aromatic amino acid, is used in neurologic and oncologic PET imaging. A study developed a more efficient and automated "one-pot" procedure for preparing this compound, highlighting its potential in diagnostics (Wagner, Ermert, & Coenen, 2009).

"Teflon" Proteins and Enzyme Modification

Fluorinated amino acids, including those structurally similar to 2-Fluoro-6-isopropylaniline, can be incorporated into proteins to give them novel features like solvent resistance and stability. This concept leads to the development of "Teflon" proteins with significant potential for industrial applications and synthetic biology (Merkel, Schauer, Antranikian, & Budisa, 2010).

Fluorescent Amino Acid Development

The biosynthetic incorporation of fluorophores into proteins is a key area in protein research. Fluorescent amino acids, such as dansylalanine, have been incorporated into proteins for studying protein structure, dynamics, and interactions. This technique is applicable in various organisms for biochemical and cellular studies (Summerer et al., 2006).

Catalysis and Organic Synthesis

Compounds like (N-diphenylphosphino)-isopropylanilines, derived from 2-Fluoro-6-isopropylaniline, have been synthesized and shown to catalyze Suzuki and Heck cross-coupling reactions. This demonstrates their potential as catalysts in organic synthesis and pharmaceutical production (Aydemir et al., 2009).

Antiviral and Anticancer Research

Fluorinated nucleosides and nucleotides, structurally related to 2-Fluoro-6-isopropylaniline, have shown considerable interest due to their antiviral and anticancer properties. Understanding their interactions at target binding sites is crucial for drug development (Lewis et al., 2011).

Protein NMR Analysis

Fluorinated amino acids like 2-fluorotyrosine can be incorporated into proteins for NMR studies, allowing for the analysis of molecular interactions and protein structure. This method provides insights into protein dynamics and interactions (Ycas et al., 2019).

HIV-1 Inhibition Research

Fluorine-substituted compounds, similar in structure to 2-Fluoro-6-isopropylaniline, have been explored for their potential in inhibiting HIV-1 activity. This research is significant for the development of new therapeutic approaches for HIV (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

properties

IUPAC Name

2-fluoro-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWWFQXGHKEDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566972
Record name 2-Fluoro-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-isopropylaniline

CAS RN

126476-48-0
Record name 2-Fluoro-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-fluoro-6-isopropyl aniline was prepared by the method of Example 2 using an H-Y zeolite catalyst for the condensation of 2-aniline and propylene. In this reaction 2-fluoroaniline and propylene were fed to a reactor in a 1:5 mole ratio and LHSV of 0.25 based on 2-fluoroaniline. The reaction was conducted at 255° C. and 879 psig. The effluent product stream was analyzed by gas chromatography. Conversion of 2-fluoroaniline was 71.2%.
[Compound]
Name
H-Y zeolite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
2-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure of Example 6 was repeated, except that ortho-fluoroaniline was substituted for ortho-toluidine. An LHSV of 0.125 hr.-1 and an N/R ratio of amine to olefin was 1:3. Table 4 sets forth the reaction conditions and results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 1-fluoro-2-nitro-3-(prop-1-en-2-yl)benzene (0.590 g, 3.26 mmol) in ethyl acetate (32.6 mL) in a 250 mL round-bottomed flask equipped with a magnetic stir bar and nitrogen inlet was added palladium on carbon (5% Pd/C, 0.693 g, 0.326 mmol). The reaction flask was evacuated and purged with hydrogen (2×) and then placed under 1 atmosphere (atm) of hydrogen and stirred at room temperature overnight. The reaction was filtered through Celite® and the pad was washed with ethyl acetate. The filtrate was concentrated to give the title compound (0.423 g, 2.76 mmol, 85% yield) as clear and colorless oil: IR (neat) 3476 (m), 3392 (m), 2966 (m), 2872 (m), 1628 (s), 1474 (s), 1270 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 6.92 (dt, J=7.7, 1.2 Hz, 1H), 6.86 (ddd, J=10.8, 8.1, 1.4 Hz, 1H), 6.69 (td, J=8.0, 5.6 Hz, 1H), 3.71 (bs, 2H), 2.92 (hept, J=6.8 Hz, 1H), 1.26 (d, J=6.8 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ 151.91 (d, J=237.6 Hz), 135.10 (d, J=2.3 Hz), 131.60 (d, J=11.8 Hz), 120.52 (d, J=3.0 Hz), 117.99 (d, J=8.0 Hz), 112.28 (d, J=19.6 Hz), 27.77 (d, J=2.9 Hz), 22.22.
Name
1-fluoro-2-nitro-3-(prop-1-en-2-yl)benzene
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
32.6 mL
Type
solvent
Reaction Step One
Quantity
0.693 g
Type
catalyst
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-isopropylaniline
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-isopropylaniline
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-isopropylaniline
Reactant of Route 4
2-Fluoro-6-isopropylaniline
Reactant of Route 5
2-Fluoro-6-isopropylaniline
Reactant of Route 6
2-Fluoro-6-isopropylaniline

Citations

For This Compound
1
Citations
BL Quigley - 2016 - thesis.library.caltech.edu
With the advent of well-defined highly active catalysts, olefin metathesis has become a powerful tool for the formation of carbon–carbon double bonds in a variety of settings. However, …
Number of citations: 3 thesis.library.caltech.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.